Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile
Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Amdizalisib (HMPL-689) is a novel, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Core Selectivity Data
Amdizalisib demonstrates exceptional selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ). Preclinical data indicates that amdizalisib is over 250-fold more selective for PI3Kδ. In a panel of biochemical, cellular, and human whole blood assays, amdizalisib potently inhibited PI3Kδ with IC50 values ranging from 0.8 to 3 nM.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.8 - 3 | - |
| PI3Kα | >200 | >250-fold |
| PI3Kβ | >200 | >250-fold |
| PI3Kγ | >200 | >250-fold |
| Note: Specific IC50 values for PI3Kα, β, and γ are not publicly available but are reported to be over 250-fold higher than for PI3Kδ. |
In cell-based viability assays using a panel of B-cell lymphoma cell lines, amdizalisib demonstrated potent anti-proliferative activity with IC50 values ranging from 0.005 to 5 µM.
Kinome-Wide Selectivity
To assess its broader selectivity, amdizalisib was profiled against a large panel of kinases. At a concentration of 1 µM, amdizalisib showed no significant inhibition of 319 other protein kinases, highlighting its high specificity for PI3Kδ. This clean kinome profile suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic agent.
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity and potency of amdizalisib.
Biochemical Kinase Inhibition Assay: Transcreener™ ADP² FP Assay
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the production of ADP.
Principle: The Transcreener™ FP assay is a competitive immunoassay. A highly specific antibody to ADP is coupled to a fluorescent tracer. ADP produced by the kinase reaction competes with the tracer for antibody binding. This displacement leads to a decrease in fluorescence polarization, which is proportional to the kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant PI3Kα, β, γ, or δ enzyme, lipid substrate (e.g., PIP2), ATP, and serial dilutions of amdizalisib.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and amdizalisib or vehicle control.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time, optimized for linear ADP production.
-
Detection: Stop the reaction and add the Transcreener™ ADP² FP detection mix, containing the ADP antibody and fluorescent tracer.
-
Measurement: Incubate to allow the detection reaction to reach equilibrium. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Convert fluorescence polarization values to ADP produced using a standard curve. Plot the percentage of kinase inhibition against the amdizalisib concentration to determine the IC50 value.
Cell-Based Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the effect of amdizalisib on the viability of B-cell lymphoma cell lines.
Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
Protocol Outline:
-
Cell Seeding: Seed B-cell lymphoma cells (e.g., TMD8, GSU, KARPAS-422) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of amdizalisib or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the amdizalisib concentration to calculate the IC50 value.
Cellular Target Engagement Assay: Western Blot for Phospho-AKT
This assay confirms that amdizalisib inhibits the PI3K signaling pathway within the cell by measuring the phosphorylation of a key downstream effector, AKT.
Principle: Inhibition of PI3Kδ by amdizalisib prevents the phosphorylation of PIP2 to PIP3, which in turn leads to a reduction in the phosphorylation of AKT at Serine 473 (p-AKT). Western blotting uses specific antibodies to detect the levels of p-AKT and total AKT.
Protocol Outline:
-
Cell Treatment: Culture B-cell lymphoma cells and treat with various concentrations of amdizalisib or vehicle control for a specified time (e.g., 2 hours). To stimulate the pathway, cells can be treated with a B-cell receptor agonist (e.g., anti-IgM).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for p-AKT (Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-AKT signal to the total AKT signal for each sample to determine the dose-dependent inhibition of AKT phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PI3K/AKT signaling pathway, the experimental workflow for the Transcreener™ FP assay, and the workflow for the CellTiter-Glo® assay.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of amdizalisib.
Caption: Experimental workflow for the Transcreener™ FP biochemical assay.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
